molecular formula C13H23NO4 B13330420 (S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid

Cat. No.: B13330420
M. Wt: 257.33 g/mol
InChI Key: UBZXYURSAYNXCX-VIFPVBQESA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid is a chiral compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. One common method involves the reaction of the piperidine derivative with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom of the piperidine ring, preventing unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid is unique due to the presence of the 5,5-dimethyl substitution on the piperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(3S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1

InChI Key

UBZXYURSAYNXCX-VIFPVBQESA-N

Isomeric SMILES

CC1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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